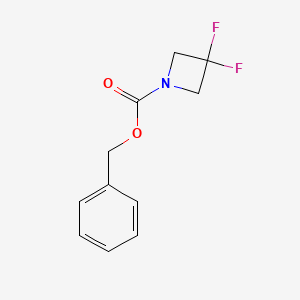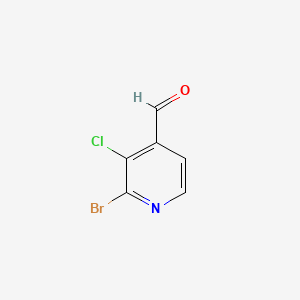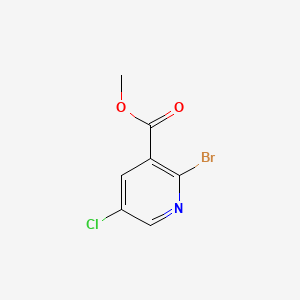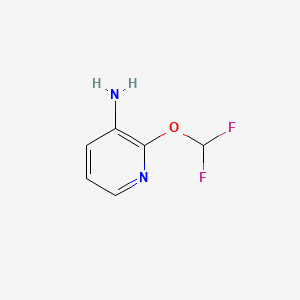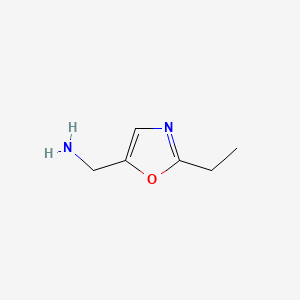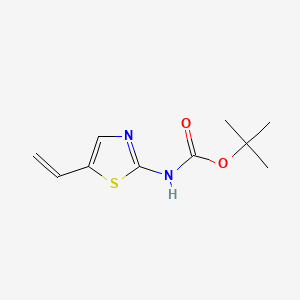
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (TBOHIC) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a common reagent used in organic synthesis and has been used in the development of new drugs, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. TBOHIC is an aromatic compound with a molecular weight of 186.2 g/mol and a melting point of around 100°C.
Aplicaciones Científicas De Investigación
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the development of new drugs and as a tool for studying the structure and function of proteins.
Mecanismo De Acción
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is an aromatic compound that is able to interact with proteins and other biological molecules. It has been shown to interact with the active site of enzymes, which can lead to inhibition of enzyme activity. It has also been shown to interact with the active site of proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and physiological processes. It has also been shown to interact with the active site of proteins, which can lead to changes in protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable at room temperature. However, one limitation is that it is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for the use of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. One potential direction is to use it as an inhibitor of enzymes involved in drug metabolism. Additionally, it could be used to study the structure and function of proteins involved in various biochemical pathways. Additionally, it could be used to study the effects of small molecules on protein structure and function. Finally, it could be used to develop new drugs and drug delivery systems.
Métodos De Síntesis
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate can be synthesized from the reaction of tert-butyl alcohol and 2-oxohexahydro-1H-isoindole-2(3H)-carboxylic acid. In this reaction, tert-butyl alcohol is first reacted with 2-oxohexahydro-1H-isoindole-2(3H)-carboxylic acid in the presence of a strong base such as potassium hydroxide (KOH) to form the corresponding tert-butyl ester. This reaction is conducted at a temperature of around 70°C and is typically complete after a few hours. After the reaction is complete, the resulting tert-butyl ester is then treated with aqueous hydrochloric acid (HCl) to form the desired product, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate.
Propiedades
IUPAC Name |
tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPWUVURFSJYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677262 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | |
CAS RN |
879687-92-0 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

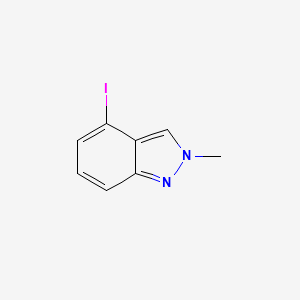
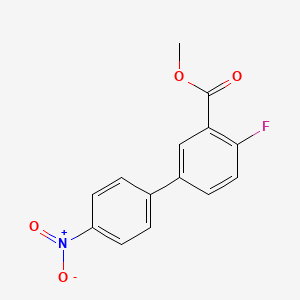
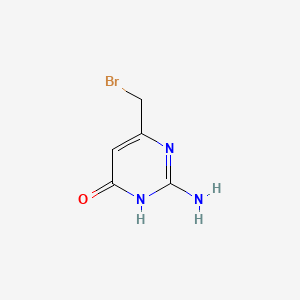
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)


